9-Methylanthracene

Catalog No.
S577117
CAS No.
779-02-2
M.F
C15H12
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Methylanthracene

CAS Number

779-02-2

Product Name

9-Methylanthracene

IUPAC Name

9-methylanthracene

Molecular Formula

C15H12

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-10H,1H3

InChI Key

CPGPAVAKSZHMBP-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=CC2=CC3=CC=CC=C13

Solubility

1.36e-06 M

Synonyms

9-methylanthracene

Canonical SMILES

CC1=C2C=CC=CC2=CC3=CC=CC=C13

Organic Chemistry and Material Science:

  • 9-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH) serving as a model compound for studying the chemical and physical properties of this class of molecules. PAHs are ubiquitous in the environment and are of interest due to their potential carcinogenic and mutagenic properties [].
  • Researchers utilize 9-methylanthracene in synthesis and characterization of novel materials with desired functionalities, such as organic light-emitting diodes (OLEDs) and organic solar cells [].

Environmental Science and Toxicology:

  • 9-Methylanthracene is employed as a model contaminant to investigate the environmental fate and transport of PAHs in various environmental matrices like soil and water []. This helps scientists understand the persistence, biodegradation, and bioaccumulation potential of these pollutants.
  • Studies also utilize 9-methylanthracene to assess the toxicological effects of PAHs on various organisms, including aquatic invertebrates and mammalian cell lines, providing insights into their potential impact on ecosystems and human health [].

Analytical Chemistry:

  • 9-Methylanthracene serves as a reference standard in various analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for the identification and quantification of PAHs in environmental samples [].

Important Note:

  • It is crucial to handle 9-methylanthracene with appropriate safety precautions due to its carcinogenic and ecotoxicological properties [].

9-Methylanthracene is an organic compound belonging to the anthracene family, characterized by a methyl group attached to the ninth carbon of the anthracene structure. Its chemical formula is C15H12C_{15}H_{12}, and it has a molecular weight of approximately 192.26 g/mol. This compound exhibits properties typical of polycyclic aromatic hydrocarbons, including fluorescence and thermal stability. Its structure contributes to its unique reactivity and interaction with other chemical species, making it a focus of various scientific studies .

As 9-methylanthracene primarily serves as a starting material for synthesis, a specific mechanism of action is not applicable.

In the target molecules it helps create, the mechanism of action would depend on the final functional groups and structure.

9-Methylanthracene is likely a mild skin irritant and may be harmful upon ingestion. It is advisable to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood due to its potential health risks [].

  • Pyrolysis: At elevated temperatures (350-450°C), 9-methylanthracene can undergo pyrolysis, leading to products such as anthracene and dimethylanthracenes. The primary reaction pathways include demethylation to form anthracene and methyl addition to yield dimethylanthracenes .
  • Oxidation: The oxidation of 9-methylanthracene using agents like peroxydisulfate results in products through mechanisms involving proton loss and nucleophile addition .
  • Photodissociation: Under specific conditions, 9-methylanthracene can undergo photodissociation, particularly at temperatures above 220 K, where it originates from a non-relaxed excited singlet state of the dimer .

Research on the biological activity of 9-methylanthracene indicates potential mutagenic properties. Studies have shown that its derivatives can exhibit significant biological effects, including interactions with DNA and potential carcinogenicity. The compound's ability to form reactive intermediates during metabolic processes raises concerns regarding its safety and environmental impact .

Several methods exist for synthesizing 9-methylanthracene:

  • Methylation of Anthracene: One common method involves the methylation of anthracene using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Friedel-Crafts Alkylation: Another approach is through Friedel-Crafts alkylation, where anthracene reacts with an alkyl halide in the presence of a Lewis acid catalyst .
  • Photochemical Methods: Photo

9-Methylanthracene finds various applications in different fields:

  • Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
  • Fluorescent Dyes: The compound serves as a fluorescent dye in biological imaging and other analytical applications.
  • Research: It is frequently utilized in research related to polycyclic aromatic hydrocarbons, serving as a model compound for studying reaction mechanisms and properties .

Studies on the interactions of 9-methylanthracene with free radicals have revealed its reactivity profile. For instance, reactions with free radicals derived from di-tert-butyl peroxide have been investigated to understand the compound's stability and potential degradation pathways . Additionally, interaction studies highlight its behavior under various environmental conditions, emphasizing its relevance in atmospheric chemistry.

Several compounds share structural similarities with 9-methylanthracene. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FormulaNotable Characteristics
AnthraceneC14H10C_{14}H_{10}Base structure without methyl substitution
1-MethylanthraceneC15H12C_{15}H_{12}Methyl group at position one; different reactivity
2-MethylanthraceneC15H12C_{15}H_{12}Methyl group at position two; distinct photochemical properties
9,10-DihydroanthraceneC15H12C_{15}H_{12}Saturated derivative; different stability and reactivity

Uniqueness of 9-Methylanthracene:

  • The position of the methyl group significantly influences its reactivity compared to other methylanthracenes.
  • It exhibits distinct thermal and photochemical behaviors, making it valuable for specific applications in organic electronics and research.

XLogP3

5.1

LogP

5.07 (LogP)

Melting Point

81.5 °C

UNII

65NK4CIN03

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 45 of 48 companies with hazard statement code(s):;
H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (88.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.00e-05 mmHg

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

779-02-2

Wikipedia

9-methylanthracene

Biological Half Life

1.70 Days
260.02 Days

General Manufacturing Information

Anthracene, 9-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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